2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole
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Overview
Description
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety through an ethenyl linkage
Scientific Research Applications
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, given its unique chemical structure and properties.
Industry: The compound is used in the development of agrochemicals and other industrial applications where the trifluoromethyl group imparts desirable properties such as increased stability and bioactivity
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other benzoxazole derivatives, potentially altering their function and leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound influences several pathways due to its potential interactions with various enzymes and receptors .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
It is likely that the compound induces changes in cellular processes through its interactions with various targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole typically involves the cyclization of 3-[3-(trifluoromethyl)phenyl]acrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . This method ensures the formation of the benzoxazole ring system with the desired trifluoromethyl and ethenyl substituents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the ethenyl linkage or other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as thiols or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in various substituted derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
2-aryl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazoles: These compounds share a similar trifluoromethyl and ethenyl substitution pattern but differ in the heterocyclic ring system.
Trifluoromethyl phenyl sulfone: This compound is used as a trifluoromethylating agent and shares the trifluoromethyl group but has different reactivity and applications.
Uniqueness
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole is unique due to its specific combination of a trifluoromethyl group, ethenyl linkage, and benzoxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)12-5-3-4-11(10-12)8-9-15-20-13-6-1-2-7-14(13)21-15/h1-10H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDUEHPEQGDUGI-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C=CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)/C=C/C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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